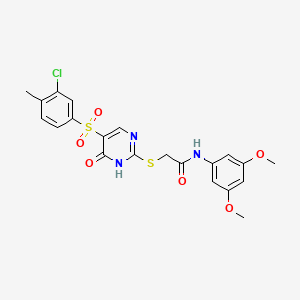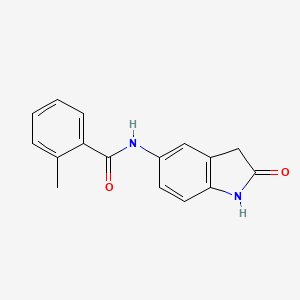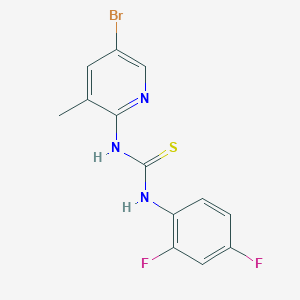
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts include the synthesis and characterization of derivatives with similar core structures, aiming to explore their potential biological activities. For instance, a study described the synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, highlighting their antibacterial and anti-enzymatic potential supported by hemolytic activity assessment (Nafeesa et al., 2017). Another research synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), exploring their antitumor and antibacterial potential (Gangjee et al., 1996).
Antimicrobial and Enzyme Inhibition Activities
Several studies have focused on evaluating the antimicrobial and enzyme inhibition activities of compounds bearing the sulfonamide moiety. A notable example includes the synthesis, density functional theory (DFT), urease inhibition, and antimicrobial activities of 5-aryl thiophenes bearing sulphonylacetamide moieties, indicating promising antibacterial activity and significant urease inhibition (Noreen et al., 2015).
Antitumor Activities
The antitumor potential of related compounds has been explored, with some demonstrating potent activity against various cancer cell lines. For instance, novel thiazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity, showing marked growth inhibition comparable to doxorubicin in certain cases (Hafez & El-Gazzar, 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-3,5-dimethoxybenzoic acid to form the intermediate 2-((3-chloro-4-methylphenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)acetamide. This intermediate is then reacted with thiourea and ethyl acetoacetate to form the final product, 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide.", "Starting Materials": [ "3-chloro-4-methylbenzenesulfonyl chloride", "2-amino-3,5-dimethoxybenzoic acid", "thiourea", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 3-chloro-4-methylbenzenesulfonyl chloride is reacted with 2-amino-3,5-dimethoxybenzoic acid in the presence of a base such as triethylamine to form the intermediate 2-((3-chloro-4-methylphenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)acetamide.", "Step 2: The intermediate from step 1 is then reacted with thiourea and ethyl acetoacetate in the presence of a base such as potassium carbonate to form the final product, 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1223925-95-8 |
Molekularformel |
C21H20ClN3O6S2 |
Molekulargewicht |
509.98 |
IUPAC-Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-12-4-5-16(9-17(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-13-6-14(30-2)8-15(7-13)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) |
InChI-Schlüssel |
UAJAAKDTYYSPQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2426409.png)
![N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2426410.png)
![1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426414.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426416.png)
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2426418.png)

![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)
![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2426425.png)
![N-(2-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2426427.png)
![2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2426428.png)
![2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2426429.png)
![N-(4-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426431.png)